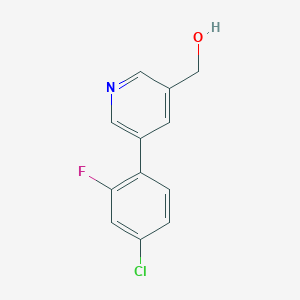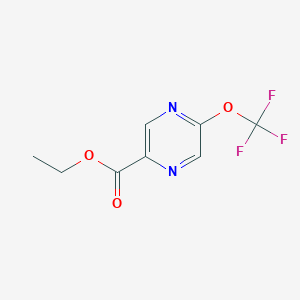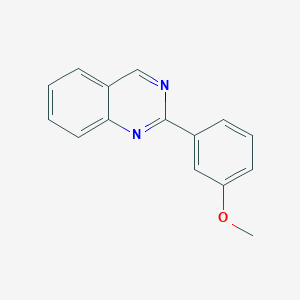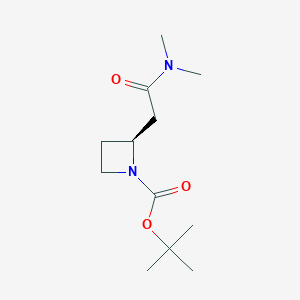
1,4-Naphthalenedicarboxylic acid, 2,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthalenedicarboxylic acid, 2,3-dimethyl- is an organic compound that belongs to the class of aromatic dicarboxylic acids. It is a derivative of naphthalene, which consists of two fused benzene rings. This compound is characterized by the presence of two carboxylic acid groups at the 1 and 4 positions of the naphthalene ring, and two methyl groups at the 2 and 3 positions. It is used in various chemical processes and has applications in the synthesis of coordination polymers and other functional materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Naphthalenedicarboxylic acid, 2,3-dimethyl- can be synthesized through several methods. One common method involves the oxidation of 1,4-dimethylnaphthalene using a cobalt-manganese-bromine catalyst in the presence of oxygen at elevated temperatures and pressures . Another method involves the use of o-phthalaldehyde as a raw material, which undergoes a series of reactions including acetalization, reduction, hydrolysis, cycloaddition, dehydration, and hydrolysis to produce the desired compound .
Industrial Production Methods
In industrial settings, the production of 1,4-naphthalenedicarboxylic acid, 2,3-dimethyl- typically involves the catalytic oxidation of 1,4-dimethylnaphthalene. This process is carried out in a liquid-phase oxidation reactor using a cobalt-manganese-bromine catalyst at temperatures around 120°C and pressures of approximately 3 kPa .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Naphthalenedicarboxylic acid, 2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce naphthalene derivatives with additional functional groups.
Reduction: It can be reduced to form naphthalene diols or other reduced derivatives.
Substitution: The carboxylic acid groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and dimethylformamide can be used to introduce different substituents.
Major Products Formed
The major products formed from these reactions include naphthalene diols, naphthalene dicarboxylate esters, and other functionalized naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
1,4-Naphthalenedicarboxylic acid, 2,3-dimethyl- has several scientific research applications:
Biology: The compound can be used as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,4-naphthalenedicarboxylic acid, 2,3-dimethyl- involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form coordination bonds with metal ions, leading to the formation of coordination polymers and metal-organic frameworks. These interactions can influence the physical and chemical properties of the resulting materials, making them suitable for specific applications such as catalysis and gas storage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthalenedicarboxylic acid: Lacks the methyl groups at the 2 and 3 positions, leading to different chemical properties and reactivity.
2,6-Naphthalenedicarboxylic acid: Has carboxylic acid groups at the 2 and 6 positions, resulting in different coordination preferences and applications.
1,2-Benzenedicarboxylic acid: An asymmetrical benzenedicarboxylic acid used in similar applications but with different structural properties.
Uniqueness
1,4-Naphthalenedicarboxylic acid, 2,3-dimethyl- is unique due to the presence of methyl groups at the 2 and 3 positions, which can influence its reactivity and the types of coordination polymers it can form. This structural feature allows for the synthesis of materials with specific properties and applications that are not achievable with other similar compounds .
Eigenschaften
CAS-Nummer |
344348-30-7 |
|---|---|
Molekularformel |
C14H12O4 |
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
2,3-dimethylnaphthalene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C14H12O4/c1-7-8(2)12(14(17)18)10-6-4-3-5-9(10)11(7)13(15)16/h3-6H,1-2H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
HZKIYNNRXPJTLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C(=C1C)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(p-Tolyl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11871658.png)

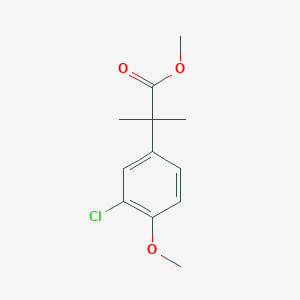
![4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid](/img/structure/B11871680.png)

